molecular formula C18H27N3S B5821512 4-benzyl-N-cyclohexyl-1-piperazinecarbothioamide

4-benzyl-N-cyclohexyl-1-piperazinecarbothioamide

Cat. No. B5821512
M. Wt: 317.5 g/mol
InChI Key: ZKGBVYYMEQRBGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-N-cyclohexyl-1-piperazinecarbothioamide, also known as BTCP, is a chemical compound that belongs to the piperazine family. It is a potent dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine in the brain, leading to an increase in the levels of dopamine. This increase in dopamine levels can have various biochemical and physiological effects, which make BTCP a promising compound for scientific research.

Mechanism of Action

4-benzyl-N-cyclohexyl-1-piperazinecarbothioamide acts as a potent dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine in the brain, leading to an increase in the levels of dopamine. This increase in dopamine levels can have various biochemical and physiological effects, such as increased motivation, improved mood, and reduced pain perception.
Biochemical and Physiological Effects
4-benzyl-N-cyclohexyl-1-piperazinecarbothioamide has various biochemical and physiological effects, which make it a promising compound for scientific research. It has been shown to increase the levels of dopamine in the brain, which can lead to increased motivation, improved mood, and reduced pain perception. Moreover, it has been shown to have potential therapeutic applications in the treatment of various neurological disorders, such as Parkinson's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

4-benzyl-N-cyclohexyl-1-piperazinecarbothioamide has various advantages and limitations for lab experiments. Its potent dopamine reuptake inhibition activity makes it a promising compound for studying the effects of dopamine on various physiological and biochemical processes. However, its potential toxicity and side effects, such as neurotoxicity, limit its use in lab experiments.

Future Directions

There are various future directions for the scientific research of 4-benzyl-N-cyclohexyl-1-piperazinecarbothioamide. One potential direction is the development of novel therapeutic applications for the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. Another potential direction is the study of the effects of 4-benzyl-N-cyclohexyl-1-piperazinecarbothioamide on various physiological and biochemical processes, such as pain perception and motivation. Moreover, the development of novel derivatives of 4-benzyl-N-cyclohexyl-1-piperazinecarbothioamide with improved pharmacological properties is another potential direction for future research.

Synthesis Methods

The synthesis of 4-benzyl-N-cyclohexyl-1-piperazinecarbothioamide involves the reaction of 1-benzylpiperazine with cyclohexyl isothiocyanate in the presence of a base, such as sodium hydroxide. The reaction results in the formation of 4-benzyl-N-cyclohexyl-1-piperazinecarbothioamide, which can be purified using various techniques, such as column chromatography.

Scientific Research Applications

4-benzyl-N-cyclohexyl-1-piperazinecarbothioamide has been extensively studied for its potential applications in scientific research. It has been shown to have various pharmacological effects, such as antidepressant, anxiolytic, and analgesic effects. Moreover, it has been shown to have potential therapeutic applications in the treatment of various neurological disorders, such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

4-benzyl-N-cyclohexylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3S/c22-18(19-17-9-5-2-6-10-17)21-13-11-20(12-14-21)15-16-7-3-1-4-8-16/h1,3-4,7-8,17H,2,5-6,9-15H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGBVYYMEQRBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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